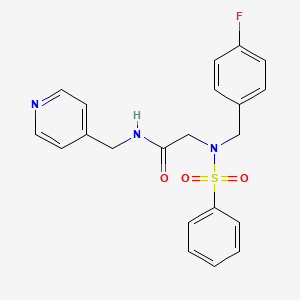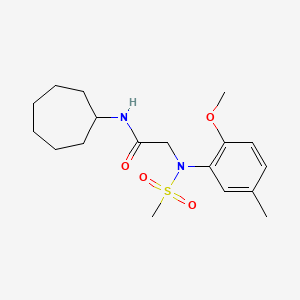
N-(4-iodophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
Übersicht
Beschreibung
N-(4-iodophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as NSC-743380, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has been shown to have potential as a therapeutic agent for various types of cancer, including breast, lung, and pancreatic cancer.
Wirkmechanismus
N-(4-iodophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is believed to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2 activity, this compound can disrupt the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting CK2 activity, this compound has been shown to downregulate the expression of various proteins involved in cell cycle progression and survival, including cyclin D1 and Bcl-2. This compound has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various in vitro and in vivo assays. However, there are also limitations to using this compound. This compound has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results from experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on N-(4-iodophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of research is to further elucidate the mechanism of action of this compound. This could involve identifying the specific CK2 isoforms that are inhibited by this compound and determining the downstream signaling pathways that are affected by CK2 inhibition. Another area of research is to investigate the potential of this compound as a therapeutic agent in animal models of cancer. This could involve testing the efficacy of this compound in combination with other chemotherapy agents or targeted therapies. Finally, future research could focus on developing more potent and selective inhibitors of CK2 that could have even greater efficacy as cancer therapeutics.
Conclusion
This compound is a small molecule inhibitor that has shown promise as a therapeutic agent for various types of cancer. This compound inhibits the activity of the protein kinase CK2, leading to the inhibition of cancer cell proliferation and induction of apoptosis. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this compound, including further elucidating its mechanism of action and investigating its potential as a therapeutic agent in animal models of cancer.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential as a therapeutic agent for cancer. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O4S2/c16-11-1-3-12(4-2-11)17-15(19)14-9-13(10-23-14)24(20,21)18-5-7-22-8-6-18/h1-4,9-10H,5-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUFGMRKMBLKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3548808.png)
![N-benzyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3548812.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3548815.png)
![2-(5-bromo-2,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B3548818.png)
![2,5-dichloro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3548826.png)

![5-{5-bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3548838.png)


![7-(2-furylmethyl)-8,9-diphenyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3548859.png)
![N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B3548860.png)


![N-(4-methoxyphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B3548874.png)